molecular formula C8H7N3O2 B11760755 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11760755
M. Wt: 177.16 g/mol
InChI Key: OENGXHQUFFBSJW-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl group at position 6 and a carboxylic acid moiety at position 3. Its molecular formula is C₇H₇N₃O₂ (molecular weight: 181.15 g/mol), and it exhibits a purity of 95% in commercial samples .

Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)6-3-9-11-7(6)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENGXHQUFFBSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrazole-5-Amine with Diketoesters Followed by Hydrolysis

A widely adopted route involves the condensation of 5-aminopyrazole derivatives with 2,4-diketoesters. For example, 3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is synthesized via cyclocondensation of 5-amino-3-methylpyrazole (1 ) with ethyl 2,4-dioxopentanoate (2 ) in acetic acid, yielding the ester intermediate (3 ). Subsequent hydrolysis with potassium hydroxide in isopropanol produces the carboxylic acid (4 ) (Figure 1) .

Key Data:

  • Reagents: Acetic acid (solvent/catalyst), KOH (hydrolysis agent).

  • Conditions: 80–100°C for 4–6 hours (condensation), room temperature for hydrolysis.

  • Yield: 70–85% for intermediate ester; >90% after hydrolysis .

This method is favored for scalability but requires careful control of stoichiometry to avoid side products like dihydropyrazolo derivatives .

Cyclocondensation Using Sodium Nitrite Under Acidic Conditions

A patent (CN102911174A) describes a high-yield synthesis starting from intermediate V (5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester). Treatment with sodium nitrite in dilute hydrochloric acid at −5°C induces cyclization, forming the pyrazolo[3,4-b]pyridine core. Acidic workup yields the carboxylic acid .

Key Data:

  • Reagents: NaNO₂, HCl.

  • Conditions: −5°C to 0°C, 1–2 hours.

  • Yield: >90% .

This method minimizes side reactions and is optimal for brominated derivatives, though it demands precise temperature control.

Modified Doebner-Ugi Multicomponent Reactions

A Beilstein Journal study reports a convergent synthesis using a Doebner-Ugi approach. 4-(4-Methoxyphenyl)-2-oxobut-3-enoic acid (5b ) reacts with 5-amino-3-methyl-N-phenylpyrazole (6 ) in acetic acid, forming pyrazolo[3,4-b]pyridine-6-carboxylic acid (7b ) after 5 hours at reflux .

Key Data:

  • Reagents: HOAc (solvent), 5-amino-3-methylpyrazole.

  • Conditions: Reflux (110°C), 5 hours.

  • Yield: 60–75% .

This method introduces structural diversity but requires longer reaction times compared to traditional condensation.

Esterification and Hydrolysis of Preformed Intermediates

Esterification of the corresponding carboxylic acid precursor (e.g., methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) using methanol and sulfuric acid, followed by hydrolysis, is another route. For instance, 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is prepared via this two-step process .

Key Data:

  • Reagents: H₂SO₄ (catalyst), NaOH (hydrolysis).

  • Conditions: 60°C for esterification; room temperature for hydrolysis.

  • Yield: 80–90% for ester; >95% after hydrolysis .

This approach is versatile for introducing substituents but involves handling corrosive acids.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Condensation-HydrolysisScalable, high purityRequires stoichiometric precision70–90%
NaNO₂ CyclizationHigh yield, minimal side productsLow-temperature control critical>90%
Doebner-UgiStructural diversityLong reaction times60–75%
Esterification-HydrolysisFlexible for derivativesCorrosive reagents80–95%

Mechanistic Insights and Optimization

  • Cyclocondensation: The reaction proceeds via enamine formation, followed by intramolecular cyclization. Acidic conditions protonate the diketone, facilitating nucleophilic attack by the pyrazole amine .

  • NaNO₂-Mediated Cyclization: Nitrosation generates a reactive diazonium intermediate, which undergoes cyclization upon warming .

  • Solvent Effects: Polar aprotic solvents (DMF, THF) improve solubility in Ugi reactions, while acetic acid enhances protonation in condensations .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form carboxylic acid derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed. These reactions convert alkyl or alcohol groups into carboxylic acids while preserving the heterocyclic core.

Example Reaction :

  • Reagents : KMnO₄ or CrO₃

  • Conditions : Acidic medium, elevated temperatures

  • Outcome : Formation of carboxylic acid derivatives

Reduction Reactions

Reduction reactions yield alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions target carbonyl groups, such as the carboxylic acid moiety, converting them into alcohols.

Example Reaction :

  • Reagents : LiAlH₄ or NaBH₄

  • Conditions : Anhydrous solvent (e.g., THF), controlled temperatures

  • Outcome : Alcohol derivatives

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrazolo-pyridine core.

Nucleophilic Substitution

Functional groups such as halogens or alkyl substituents can be introduced via nucleophilic displacement. Reagents include organic solvents (e.g., dichloromethane, ethanol) under varying temperatures.

Example Reaction :

  • Reagents : Halogenated alkylating agents (e.g., PMBCl)

  • Conditions : NaH or Cs₂CO₃, DMF, 0–25°C

  • Outcome : Alkylated derivatives

Coupling Reactions

Palladium-catalyzed coupling reactions, such as Buchwald–Hartwig and Suzuki–Miyaura , are used to introduce aryl or alkenyl groups. These methods enable precise functionalization of the heterocyclic core.

Reaction Type Reagents Conditions Yield Outcome
Buchwald–HartwigPd₂(dba)₃, xantphos, Cs₂CO₃Dry dioxane, Ar, 90–120°C~65–82%Arylated derivatives
Suzuki–MiyauraPd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O80–100°C, 2–8 h~48–82%Cross-coupled products

Data synthesized from

Esterification Reactions

The carboxylic acid group undergoes esterification to form methyl or ethyl esters. This is achieved via alcoholysis in the presence of acid catalysts (e.g., HCl) or using coupling agents like HOBt/EDCI.

Example Reaction :

  • Reagents : Methanol/ethanol, HCl or HOBt/EDCI

  • Conditions : Room temperature or reflux

  • Outcome : Methyl/ethyl esters

Other Reactions

  • Deprotection : Trifluoroacetic acid (TFA) removes protecting groups (e.g., para-methoxybenzyl) .

  • Amide Formation : Condensation with amines using coupling agents like PyBop .

Reaction Type Reagents/Conditions Yield Key References
OxidationKMnO₄/CrO₃, acidic medium
ReductionLiAlH₄/NaBH₄, anhydrous solvent
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O~48–82%
EsterificationHOBt/EDCI, methanol/ethanol
CyclizationZrCl₄, EtOH/DMF, 95°CLow yields

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of:

  • Anti-inflammatory agents : Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit inflammatory pathways.
  • Anticancer drugs : Some studies have shown that these compounds can induce apoptosis in cancer cells.
  • Antimicrobial agents : The ability to disrupt microbial membranes has been noted in various derivatives.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study focused on the SAR of 6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at specific positions significantly influence biological activity. For instance, altering the substituents on the pyrazole ring can enhance agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial for lipid metabolism regulation .

Materials Science

Synthesis of Novel Materials

The heterocyclic structure of 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid makes it suitable for synthesizing materials with specific electronic and optical properties. Applications include:

  • Organic semiconductors : The compound can be incorporated into organic electronic devices due to its favorable charge transport properties.
  • Light-emitting diodes (LEDs) : Its photophysical properties allow it to be used in the development of efficient LEDs.

Biological Research

Biochemical Probes

The compound serves as a valuable tool in biochemical research due to its ability to modulate biological pathways. Applications include:

  • Enzyme mechanism investigations : It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms.
  • Receptor-ligand interaction studies : The compound's ability to bind selectively to receptors aids in understanding signaling pathways.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnti-inflammatory, anticancer, antimicrobialEffective against various cancer cell lines
Materials ScienceOrganic semiconductors, LEDsEnhanced charge transport properties
Biological ResearchEnzyme inhibitors, receptor probesModulates specific signaling pathways

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it versatile in its applications .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

Modifications at the N1 position significantly alter physicochemical properties and biological activity. Key examples include:

Compound Name Substituent (N1) Molecular Formula Molecular Weight Key Properties/Applications References
6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid H (unsubstituted) C₇H₇N₃O₂ 181.15 PPAR activation potential
1-Ethyl-6-methyl derivative Ethyl C₁₀H₁₁N₃O₂ 205.21 Improved lipophilicity
1-Isopropyl-6-methyl derivative Isopropyl C₁₀H₁₃N₃O₂ 219.24 Enhanced metabolic stability
1-(4-Fluorophenyl)-6-methyl derivative 4-Fluorophenyl C₁₅H₁₁FN₃O₂ 296.27 Potential fluorinated drug candidate
  • Ethyl and isopropyl groups increase lipophilicity, which may improve membrane permeability .

Modifications on the Pyridine Ring

Substituents at positions 3, 5, or 6 influence electronic properties and steric effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl derivative 3-Cyclopropyl C₁₉H₁₆FN₃O₂ 337.36 Increased steric bulk; PPAR activity
6-Cyclopropyl-1-(4-fluorophenyl) derivative 6-Cyclopropyl C₁₆H₁₂FN₃O₂ 297.28 Enhanced rigidity
6-(Thiophen-2-yl)-3-methyl derivative 6-Thienyl C₁₄H₁₂N₃O₂S 293.33 Potential thiophene bioisostere
  • Structural Insights : Cyclopropyl groups at position 3 or 6 introduce conformational rigidity, which may optimize binding to PPAR isoforms . Thiophene substitution (C₁₄H₁₂N₃O₂S) mimics aromatic interactions in biological systems, a strategy used in kinase inhibitors .

Functional Group Replacements

Replacing the carboxylic acid with esters or other groups modulates solubility and bioavailability:

Compound Name Functional Group (Position 4) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl ester derivative (4-methoxycarbonyl) COOCH₃ C₁₀H₉N₃O₄ 235.20 Prodrug potential
4-(Difluoromethyl) derivative CF₂H C₈H₇F₂N₃O₂ 215.16 Radioisotope labeling (¹⁸F)
  • Pharmacokinetic Considerations : The methyl ester (C₁₀H₉N₃O₄) serves as a prodrug, improving oral absorption, while difluoromethylation enables radiolabeling for imaging applications .

Complex Derivatives with Extended Aromatic Systems

Bulky aromatic substituents enhance interactions with hydrophobic targets:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
6-[4-(Benzyloxy)phenyl]-1-(pyridin-4-ylmethyl) derivative Benzyloxy-phenyl; pyridinylmethyl C₂₆H₂₀N₄O₃ 436.46 Factor Xa inhibition (apixaban analog)
1-Benzyl-3,6-dimethyl derivative Benzyl; 3-Me C₁₆H₁₆N₄O₂ 296.33 Liquid crystal properties
  • Therapeutic Relevance : The benzyloxy-phenyl derivative (C₂₆H₂₀N₄O₃) shares structural motifs with apixaban, a Factor Xa inhibitor, highlighting the scaffold’s versatility in anticoagulant design . Benzyl-substituted analogs (C₁₆H₁₆N₄O₂) exhibit liquid crystal behavior, suggesting materials science applications .

Tables of Comparative Data

Table 1: Substituent Impact on Molecular Properties

Position Modified Example Substituent Molecular Weight Range Key Impact
N1 Ethyl, 4-fluorophenyl 205–296 g/mol Lipophilicity, metabolic stability
Pyridine Ring Cyclopropyl, thienyl 293–337 g/mol Conformational rigidity, bioactivity
Carboxylic Acid Ester, difluoromethyl 215–235 g/mol Solubility, prodrug design

Biological Activity

6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of metabolic disorders and cancer treatment. This article reviews the biological activity of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of 176.17 g/mol. The compound features a pyrazole ring fused with a pyridine ring and a carboxylic acid functional group that contributes to its biological properties.

PPARα Agonism

One of the primary biological activities of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is its role as an agonist for the human peroxisome proliferator-activated receptor alpha (PPARα). Research indicates that this compound enhances lipid metabolism and reduces plasma triglyceride levels in animal models, similar to the effects observed with fibrate-class drugs . The structural analysis revealed that the binding interactions involve critical hydrogen bonds within the ligand-binding domain of PPARα, enhancing selectivity compared to traditional agonists .

TBK1 Inhibition

Another significant finding is the compound's inhibitory effect on TANK-binding kinase 1 (TBK1), which plays a crucial role in immune response and cancer progression. A derivative of this compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating potent inhibition . This activity was associated with downregulation of inflammatory pathways in various cell lines, suggesting potential for therapeutic applications in cancer and autoimmune diseases.

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of 6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have identified key structural features that influence biological activity:

Substituent Position Effect on Activity Example Compounds
C3Methyl group enhances PPARα activityCompound 10f
C5Hydrophobic tail increases TBK1 selectivityCompound 15y
C4Carboxylic acid essential for bindingParent compound

These findings suggest that modifications at specific positions can significantly alter the pharmacological profile and potency of the compounds .

Metabolic Disorders

In a study evaluating the effects on lipid profiles in high-fructose-fed rats, administration of a pyrazolo[3,4-b]pyridine derivative resulted in a significant reduction in triglyceride levels comparable to fenofibrate . This highlights the potential use of these compounds in managing dyslipidemia.

Cancer Research

The antiproliferative effects observed in various cancer cell lines (A172, U87MG, A375) indicate that derivatives of this compound can inhibit tumor growth. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival .

Q & A

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use tools like AutoDock Vina to simulate binding to kinase ATP pockets. For example, the InChI key InChI=1S/C13H15N5O2... facilitates virtual screening .
  • ADMET prediction : Software like SwissADME evaluates bioavailability and toxicity risks.

How should researchers address contradictions in reported synthetic yields or spectral data?

Advanced Research Focus
Contradictions often arise from:

  • Reagent purity : Impure starting materials (e.g., <97% phenylhydrazine) reduce yield .
  • Solvent effects : Anhydrous vs. hydrated solvents shift NMR peaks .
  • Isomeric mixtures : Use preparative HPLC to isolate isomers (e.g., 3- vs. 5-substituted derivatives) .

Q. Validation Protocol :

Reproduce reactions under standardized conditions.

Cross-validate spectra with multiple techniques (e.g., IR + NMR).

Compare with structurally similar compounds (e.g., 6-(4-chlorophenyl) analogs ).

What are the challenges in synthesizing fluorinated analogs of this compound?

Advanced Research Focus
Fluorination at the pyridine or pyrazole ring requires precise control:

  • Electrophilic fluorination : Use Selectfluor® to introduce fluorine at the 4-position, but competing side reactions (e.g., ring-opening) may occur .
  • Trifluoromethylation : Copper-mediated Ullmann reactions with CF3I yield 4-(trifluoromethyl) derivatives but require inert atmospheres .
Fluorination Method Reagent Yield Purity
ElectrophilicSelectfluor®60%90%
NucleophilicKF/18-crown-645%85%

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